Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate: is a chemical compound characterized by its benzyl group attached to a piperidine ring, which is further substituted with a chlorosulfonyl group and a carboxylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with chlorosulfonic acid in the presence of benzyl alcohol. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves the use of reactors capable of handling high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the chlorosulfonyl group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, and are conducted in polar solvents.
Major Products Formed:
Oxidation can yield sulfonyl chlorides or sulfonic acids.
Reduction can produce piperidine derivatives with different functional groups.
Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Chemistry: Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Uniqueness: Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to its pyrrolidine and azetidine counterparts
Properties
IUPAC Name |
benzyl 3-chlorosulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYGNOGDLRRQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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